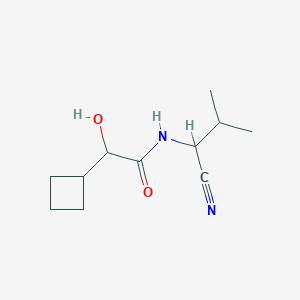
Benzyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivative Applications
The synthesis of benzyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is an integral component in the preparation of various pharmacologically active compounds. One notable application involves the synthesis of tetrahydroisoquinolines, which serve as precursors for a range of alkaloids, including the alkaloid (+)-corlumine. This process demonstrates the compound's role in synthesizing enantiomerically pure 1-substituted tetrahydroisoquinolines, showcasing its importance in producing biologically active molecules with potential therapeutic uses (Huber & Seebach, 1987).
Alkaloid Synthesis and Chemical Diversity
This compound also plays a crucial role in the synthesis of protoberberines and dibenzoquinolizine derivatives. These compounds are synthesized through selective alkylation and cyclization processes, leading to the production of various carboxylic acids and ultimately, the alkaloids alangimarine and dihydroalangimarine. This method underscores the compound's utility in creating chemically diverse structures with significant biological activities (Reimann & Grasberger, 2005).
Advanced Organic Synthesis Methods
Furthermore, this compound is involved in advanced organic synthesis methods, including the palladium-catalyzed C(sp3)-H activation/electrocyclization strategy for the synthesis of 3,4-dihydroisoquinolines. This approach facilitates the construction of 3-aryl-3,4-DHIQ from iminoBCB, showcasing the compound's role in developing novel synthetic methodologies for constructing complex molecular architectures (Chaumontet, Piccardi, & Baudoin, 2009).
Catalytic Reactions and Drug Synthesis
The compound is also integral in catalytic reactions, including iron-catalyzed ortho-alkylation of carboxamides and palladium-catalyzed benzylic C-H amidation with benzyl alcohols. These reactions highlight the versatility of this compound in facilitating the synthesis of complex molecules, potentially leading to the development of new pharmaceutical agents (Fruchey, Monks, & Cook, 2014) and (Hikawa, Ino, Suzuki, & Yokoyama, 2012).
Wirkmechanismus
Target of Action
This compound is a structural motif of various natural products and therapeutic lead compounds .
Mode of Action
It’s known that 1,2,3,4-tetrahydroisoquinolines (thiqs) can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
The compound is involved in multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . These reactions involve isomerization of iminium intermediate (exo/endo isomerization) .
Pharmacokinetics
The compound is known to be a pale-yellow to yellow-brown sticky oil to semi-solid substance . It has a molecular weight of 282.34 and is stored at temperatures between 2-8°C .
Result of Action
Thiq derivatives, to which this compound belongs, are known to function as antineuroinflammatory agents .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the storage temperature can affect the compound’s stability . .
Eigenschaften
IUPAC Name |
benzyl 4-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c18-16-11-19(10-14-8-4-5-9-15(14)16)17(20)21-12-13-6-2-1-3-7-13/h1-9,16H,10-12,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRNCHPKDAYCCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=O)OCC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2449347.png)
![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2449348.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2449349.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2449353.png)
![N-[(2-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2449354.png)
![(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2449356.png)


![[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2449362.png)
![3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2449363.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2449366.png)

